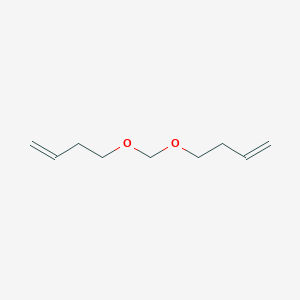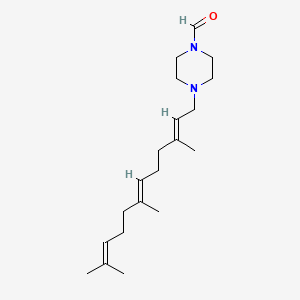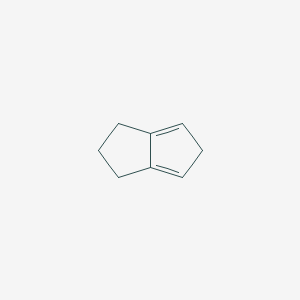
1,2,3,5-Tetrahydropentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-Tetrahydropentalene is an organic compound with a bicyclic structure, consisting of a fused five-membered ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrahydropentalene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a four-fold aldol condensation between aromatic dialdehydes and tetrahydropentalene-2,5-(1H,3H)-dione has been reported . This method involves the use of strong bases and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve scalable methods that ensure high yields and purity. Optimized protocols for the synthesis of tetrahydropentalene derivatives have been developed, allowing for the production of these compounds on a multigram scale . These methods often involve the use of commercially available starting materials and efficient reaction conditions to maximize output.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5-Tetrahydropentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions using halogens or halogenating agents, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Tetrahydropentalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,3,5-Tetrahydropentalene and its derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact mechanism depends on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: A non-benzenoid aromatic hydrocarbon with a similar fused ring structure.
Pentalene: Another bicyclic compound with a fused five-membered ring system.
Heptalene: A larger bicyclic compound with seven-membered rings.
Uniqueness
1,2,3,5-Tetrahydropentalene is unique due to its specific ring fusion pattern and the resulting electronic properties.
Eigenschaften
CAS-Nummer |
50874-55-0 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
1,2,3,5-tetrahydropentalene |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
SMXIFCOIDXDOKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CCC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14656028.png)
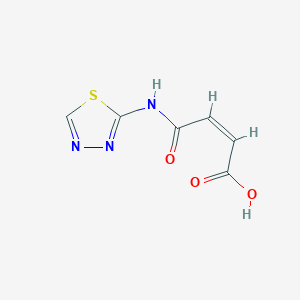
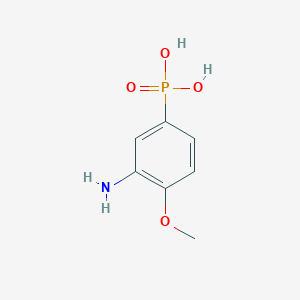
![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
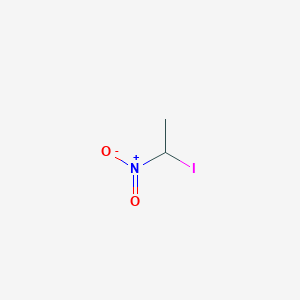

![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)

![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)

![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
